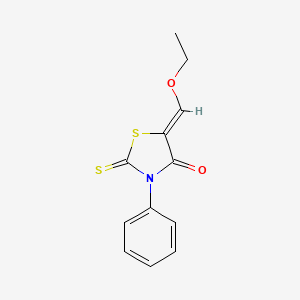
2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one is a heterocyclic compound with the molecular formula C12H11NO2S2. It belongs to the thiazolidinone family, which is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one typically involves the reaction of thiosemicarbazide with ethyl acetoacetate in the presence of a base, followed by cyclization with phenyl isothiocyanate. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The ethoxymethylene group can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s thioxo group is crucial for its biological activity, as it can form covalent bonds with nucleophilic residues in proteins .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-2-thioxo-1,3-thiazolidin-4-one: Lacks the ethoxymethylene group.
5-Benzylidene-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: Contains a benzylidene group instead of ethoxymethylene.
5-(3-Methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one: Contains a methoxybenzylidene group
Uniqueness
2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one is unique due to its ethoxymethylene group, which imparts distinct chemical reactivity and biological activity compared to other thiazolidinone derivatives .
Propiedades
Fórmula molecular |
C12H11NO2S2 |
|---|---|
Peso molecular |
265.4 g/mol |
Nombre IUPAC |
(5Z)-5-(ethoxymethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO2S2/c1-2-15-8-10-11(14)13(12(16)17-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- |
Clave InChI |
IXVMWMZSWAFBKA-NTMALXAHSA-N |
SMILES isomérico |
CCO/C=C\1/C(=O)N(C(=S)S1)C2=CC=CC=C2 |
SMILES canónico |
CCOC=C1C(=O)N(C(=S)S1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


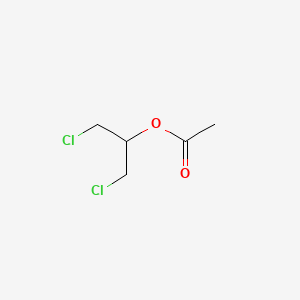
![1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane](/img/structure/B12007528.png)
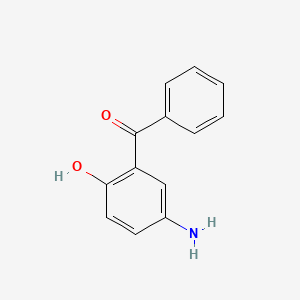
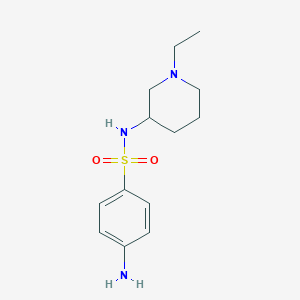
![(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007564.png)
![6-imino-N-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12007569.png)
![8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12007594.png)

![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12007600.png)
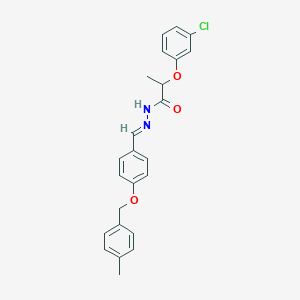
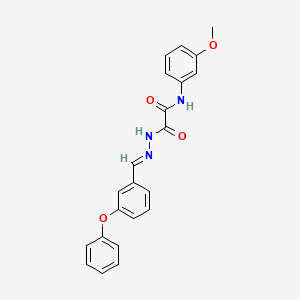

![5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane](/img/structure/B12007614.png)

